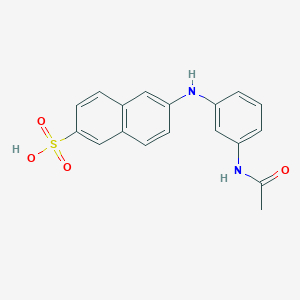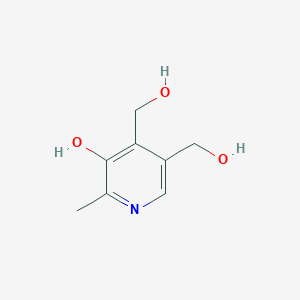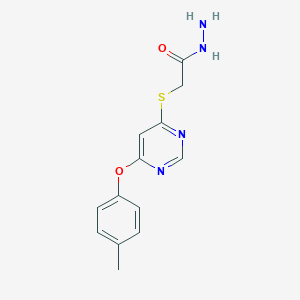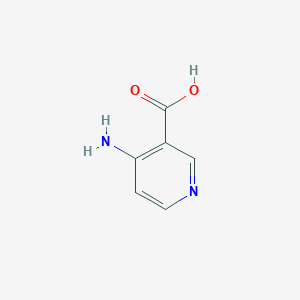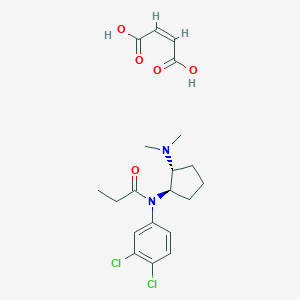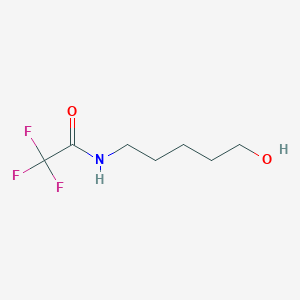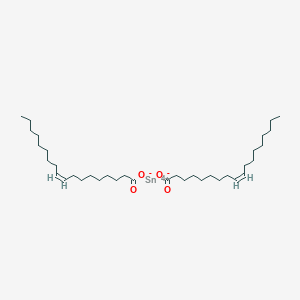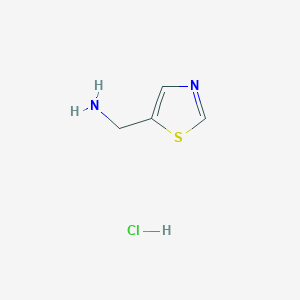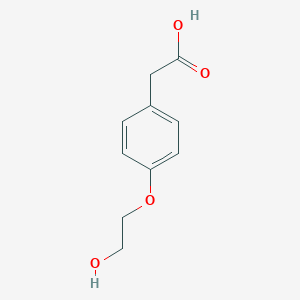
2-(4-Hydroxyethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyethoxyphenyl)acetic acid, commonly known as HEPPA, is a chemical compound that belongs to the class of phenylacetic acids. It is a white crystalline solid that is soluble in water and organic solvents. HEPPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of HEPPA is not fully understood. However, it has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, HEPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
HEPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HEPPA inhibits the growth of cancer cells, reduces the production of reactive oxygen species (ROS), and increases the activity of antioxidant enzymes. In vivo studies have shown that HEPPA reduces inflammation and pain in animal models of arthritis and cancer. HEPPA has also been shown to improve the growth and yield of crops, possibly by regulating the levels of plant hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPPA has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available in high purity. It has been extensively studied for its potential applications in various fields, providing a wealth of information for researchers. However, HEPPA also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and the target organism. Further studies are needed to fully understand the potential applications of HEPPA.
Direcciones Futuras
HEPPA has several potential future directions for research. In medicine, HEPPA could be further studied for its potential applications in the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, HEPPA could be further studied for its potential applications as a plant growth regulator and for improving the quality and yield of crops. In industry, HEPPA could be further studied for its potential applications as a precursor for the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers. Further studies are needed to fully understand the potential applications of HEPPA in these fields.
Métodos De Síntesis
HEPPA can be synthesized through various methods, including the reaction of 4-hydroxyethoxyphenol with chloroacetic acid, the reaction of 4-hydroxyethoxyphenol with bromoacetic acid, and the reaction of 4-hydroxyethoxyphenol with acetic anhydride. The most commonly used method is the reaction of 4-hydroxyethoxyphenol with chloroacetic acid, which involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction yields HEPPA as a white crystalline solid with a high purity of up to 98%.
Aplicaciones Científicas De Investigación
HEPPA has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, HEPPA has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has been used in the treatment of various diseases, including rheumatoid arthritis, cancer, and cardiovascular diseases. In agriculture, HEPPA has been used as a plant growth regulator, improving the growth and yield of crops. In industry, HEPPA has been used as a precursor for the synthesis of various chemicals, including pharmaceuticals, dyes, and polymers.
Propiedades
Número CAS |
132004-29-6 |
|---|---|
Nombre del producto |
2-(4-Hydroxyethoxyphenyl)acetic acid |
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
Clave InChI |
AXLDRNOVDUIWJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)OCCO |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)OCCO |
Otros números CAS |
132004-29-6 |
Sinónimos |
2-(4-hydroxyethoxyphenyl)acetic acid 4-HEPA-AcOH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



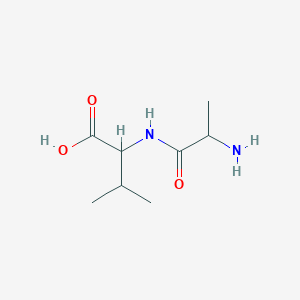
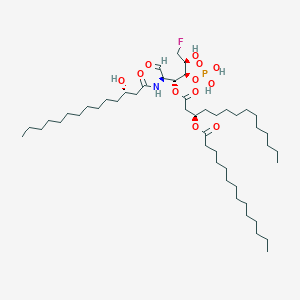
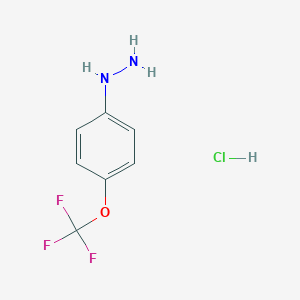
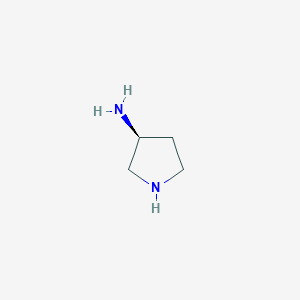
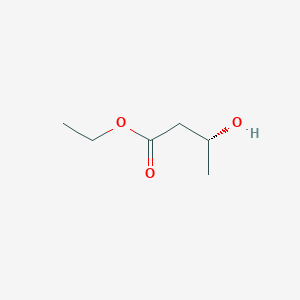
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
